3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione
Description
3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione is a sulfonamide-containing heterocyclic compound featuring a thiolane-1,1-dione core substituted with a phenylamino group linked to a 4-chlorophenyl sulfonyl moiety. The 4-chlorophenyl sulfonyl group likely enhances molecular rigidity and influences lipophilicity, which may impact bioavailability and target binding .
Properties
Molecular Formula |
C16H16ClNO4S2 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-8-16(9-7-13)24(21,22)18(14-4-2-1-3-5-14)15-10-11-23(19,20)12-15/h1-9,15H,10-12H2 |
InChI Key |
WDONHTBMVAJOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfolene-Based Cyclization with Amines
The thiolane-1,1-dione (sulfolane) core is synthesized via cyclization reactions using 3-sulfolene (dihydrothiophene-1,1-dioxide) as a key intermediate. The unsaturated sulfolene undergoes nucleophilic attack by amines under basic conditions to form sulfolanyl amines.
-
Reactants : 3-Sulfolene, amine (e.g., N-phenyl-4-chlorobenzenesulfonamide).
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Conditions : Base (KOH/NaOH), solvent (ethanol/water), 50–65°C, 48–72 h.
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Mechanism : Michael addition of the amine to sulfolene, followed by ring closure.
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Step 1 : Synthesize N-phenyl-4-chlorobenzenesulfonamide by reacting aniline with 4-chlorobenzenesulfonyl chloride in pyridine.
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Step 2 : React N-phenyl-4-chlorobenzenesulfonamide (1.1 eq) with 3-sulfolene (1 eq) in aqueous KOH (10% w/w) at 60°C for 48 h.
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Yield : ~70–80% (extrapolated from analogous reactions in US2461341).
Key Challenges :
-
Low nucleophilicity of the sulfonamide amine requires elevated temperatures or prolonged reaction times.
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Competing side reactions (e.g., over-sulfonation) necessitate precise stoichiometry.
Sulfonylation of 3-Aminosulfolane
3-Aminosulfolane (3-aminotetrahydrothiophene-1,1-dioxide) serves as a precursor for introducing the sulfonamide group.
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Sulfonylation : React 3-aminosulfolane hydrochloride with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dry DMF using triethylamine (TEA) as a base.
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Conditions : 0°C → RT, 2–4 h.
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Post-Reaction : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc, 3:1).
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Step 1 : 3-Aminosulfolane (1 eq) + 4-chlorobenzenesulfonyl chloride (1.2 eq) → 3-(4-chlorophenylsulfonamido)sulfolane (85% yield).
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Step 2 : N-Phenylation via Ullmann coupling using iodobenzene (1.5 eq), CuI (10 mol%), and K₂CO₃ in DMF at 110°C for 24 h.
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Final Yield : ~60% after purification.
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¹H NMR (DMSO-d₆) : δ 7.51–7.87 (m, 4H, Ar-H), 3.39–3.42 (t, 2H, SO₂-CH₂), 2.86–2.89 (t, 2H, CH₂).
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IR (KBr) : 1311, 1154 cm⁻¹ (SO₂ asym/sym stretching), 1679 cm⁻¹ (C=O).
Reductive Amination and Acylation
Adapted from BioRxiv’s Sulfopin synthesis, this method combines reductive amination with subsequent sulfonylation.
Procedure :
-
Reductive Amination :
-
React 3-aminosulfolane hydrochloride (1 eq) with benzaldehyde (1.1 eq) and NaBH₃CN (2.5 eq) in MeOH (RT, 12 h).
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Yield: 90–95% of N-benzyl-3-aminosulfolane.
-
-
Sulfonylation :
-
Treat N-benzyl-3-aminosulfolane with 4-chlorobenzenesulfonyl chloride (1.2 eq) and TEA (1.5 eq) in DMF (0°C → RT, 2 h).
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Yield: 75–80%.
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Advantages :
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Mild conditions prevent decomposition of sensitive groups.
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High regioselectivity due to steric hindrance at the sulfolane ring.
Comparative Analysis of Methods
Optimization Insights
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Analysis:
- Ibipinabant : Shares the 4-chlorophenyl sulfonyl group but replaces the thiolane dione with a pyrazole-carboximidamide core. This substitution likely alters binding kinetics and metabolic stability .
- 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione: Retains the thiolane dione backbone but substitutes the sulfonamide-linked chlorophenyl with a methoxyphenyl group.
Pharmacological and Functional Differences
- Ibipinabant: As a cannabinoid receptor antagonist (CB1), its pyrazole core and sulfonamide group are critical for receptor interaction. The thiolane dione analog may exhibit divergent target selectivity due to differences in ring strain and hydrogen-bonding capacity .
- The methoxy group may enhance solubility but decrease membrane permeability compared to the chlorophenyl derivative .
Q & A
Q. Which software platforms are recommended for simulating its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
